1-Bromo-3-cyclohexylmethanesulfonyl-benzene
Overview
Description
1-Bromo-3-cyclohexylmethanesulfonyl-benzene is an organic compound characterized by the presence of a bromine atom, a cyclohexylmethanesulfonyl group, and a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3-cyclohexylmethanesulfonyl-benzene typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromothioanisole and cyclohexylmethanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as methylene chloride, and a strong oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA) at low temperatures (0°C).
Procedure: 3-Bromothioanisole is added to methylene chloride, followed by the addition of m-CPBA. The mixture is stirred overnight, and the reaction is quenched with a saturated sodium thiosulfate solution. The product is then extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.
Chemical Reactions Analysis
1-Bromo-3-cyclohexylmethanesulfonyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
1-Bromo-3-cyclohexylmethanesulfonyl-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Medicine: It may serve as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclohexylmethanesulfonyl-benzene involves its interaction with various molecular targets:
Molecular Targets: The bromine atom and sulfonyl group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity.
Pathways: The compound may interfere with metabolic pathways by modifying key enzymes or signaling molecules.
Comparison with Similar Compounds
1-Bromo-3-cyclohexylmethanesulfonyl-benzene can be compared with similar compounds such as:
1-Bromo-3-(methylsulfonyl)benzene: This compound has a methylsulfonyl group instead of a cyclohexylmethanesulfonyl group, making it less bulky and potentially less reactive.
1-Bromo-3-(cyclopropylmethoxy)benzene: This compound has a cyclopropylmethoxy group instead of a cyclohexylmethanesulfonyl group, which may affect its steric and electronic properties.
Properties
IUPAC Name |
1-bromo-3-(cyclohexylmethylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2S/c14-12-7-4-8-13(9-12)17(15,16)10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUCXFRXDCRSSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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